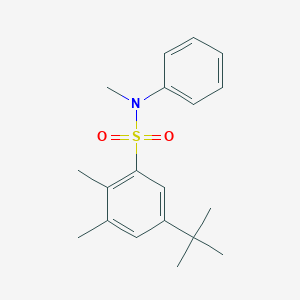![molecular formula C21H21NO2S B281203 N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide, also known as BI-4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BI-4 belongs to the class of sulfonamide compounds, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring.
Mecanismo De Acción
The mechanism of action of N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of cyclins. N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide also induces apoptosis by activating the caspase cascade and upregulating pro-apoptotic proteins. In inflammation, N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorders, N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide protects neurons from oxidative stress by upregulating antioxidant enzymes and reducing the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide vary depending on the disease model and the experimental conditions. In cancer cells, N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide inhibits cell proliferation and induces apoptosis, leading to the inhibition of tumor growth. In inflammation, N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide reduces the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation. In neurodegenerative disorders, N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide protects neurons from oxidative stress and improves cognitive function, leading to the prevention or delay of disease progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide also exhibits high selectivity and potency towards its target molecules, making it a promising candidate for drug development. However, one of the limitations of N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide. One direction is to explore its potential therapeutic properties in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to optimize the synthesis method of N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide to improve its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide and to identify its target molecules. Finally, the development of N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide derivatives with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide involves the reaction of 4-isopropylbenzenesulfonyl chloride with 1,1'-biphenyl-4-amine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chlorine atom by the amine group, resulting in the formation of N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide. The yield of N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a common feature of many diseases, and N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders such as Alzheimer's disease, N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
Fórmula molecular |
C21H21NO2S |
|---|---|
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
N-(4-phenylphenyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C21H21NO2S/c1-16(2)17-10-14-21(15-11-17)25(23,24)22-20-12-8-19(9-13-20)18-6-4-3-5-7-18/h3-16,22H,1-2H3 |
Clave InChI |
YHKJRQHKDSXWRH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



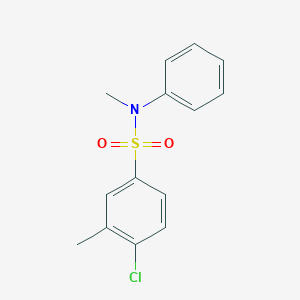
![N-(2-chlorophenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281122.png)
![Methyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281123.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine](/img/structure/B281125.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281126.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)
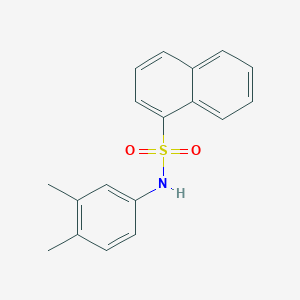
![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)
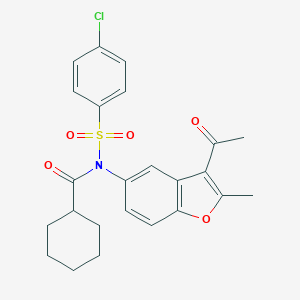
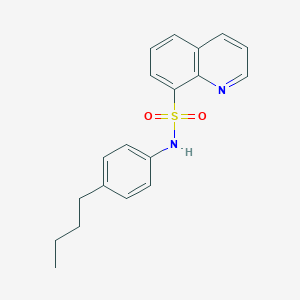
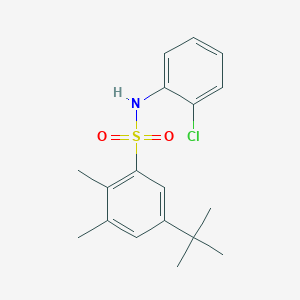
![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)
![3-{[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B281142.png)
